6-Chloro-N-(pyridin-3-YL)pyridin-2-amine
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Overview
Description
6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is a compound that belongs to the class of aminopyridines. Aminopyridines are known for their significant biological and therapeutic value.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under controlled conditions. The reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters. This method is metal-free and operates under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(pyridin-3-YL)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Nucleophilic substitution using sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
6-Chloro-N-(pyridin-3-YL)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and dyestuffs.
Mechanism of Action
The compound exerts its effects by inhibiting multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3). These molecular targets are involved in various signaling pathways that regulate cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: Known for their medicinal applications.
Imidazo[1,2-a]pyridines: Recognized for their biological properties and therapeutic potential.
Uniqueness
6-Chloro-N-(pyridin-3-YL)pyridin-2-amine stands out due to its specific inhibition of multiple receptor tyrosine kinases, making it a promising candidate for targeted therapies in medicine.
Properties
IUPAC Name |
6-chloro-N-pyridin-3-ylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-4-1-5-10(14-9)13-8-3-2-6-12-7-8/h1-7H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFDTAFXFJULSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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